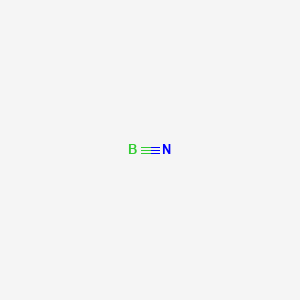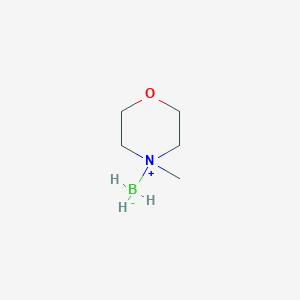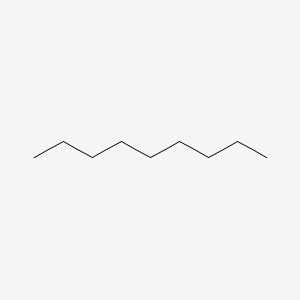
CID 102059274
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is primarily used as a polymerizing agent in polyurethane paints and coatings. The compound has a molecular formula of C8H12N2 and a molecular weight of 136.19 g/mol.
Vorbereitungsmethoden
1,6-Diisocyanohexane can be synthesized through a two-step procedure starting from 1,6-diaminohexane. The first step involves converting 1,6-diaminohexane to the corresponding diformamides using ethyl formate. In the second step, phosphorous oxychloride is added to obtain 1,6-diisocyanohexane with a yield of 76% . Industrial production methods typically involve similar synthetic routes but may vary in scale and specific reaction conditions.
Analyse Chemischer Reaktionen
1,6-Diisocyanohexane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with 1,1-diisityl-3,3,3-triisopropyldisilaphosphene and analogous disilaarsene to form unusual tricyclic macroheterocycles.
Polymerization: It is used in the synthesis of polymer networks through Passerini and Diels–Alder reactions.
Reagents and Conditions: Common reagents include phosphorous oxychloride and ethyl formate.
Wissenschaftliche Forschungsanwendungen
1,6-Diisocyanohexane has several scientific research applications:
Chemistry: It is used in the synthesis of unusual tricyclic macroheterocycles and polymer networks.
Biology: It has been utilized in the development of self-healable polymer networks for biomedical applications.
Industry: It is a key component in polyurethane paints and coatings, providing durability and resistance.
Wirkmechanismus
The mechanism of action of 1,6-Diisocyanohexane involves its ability to form strong covalent bonds with other molecules, leading to the formation of polymer networks. The compound’s isocyanate groups react with various nucleophiles, such as amines and alcohols, to form urethane and urea linkages . These reactions are crucial in the development of durable and resistant polymer coatings.
Vergleich Mit ähnlichen Verbindungen
1,6-Diisocyanohexane can be compared with other similar compounds, such as:
Hexamethylene diisocyanate: Both compounds are used in polyurethane production, but hexamethylene diisocyanate is more commonly used in industrial applications due to its higher reactivity.
1,4-Phenylene diisocyanide: This compound is used in the synthesis of polyurethanes and polyureas, similar to 1,6-Diisocyanohexane, but has different structural properties and reactivity.
1,6-Diisocyanohexane is unique due to its specific molecular structure, which allows for the formation of unusual tricyclic macroheterocycles and self-healable polymer networks .
Eigenschaften
InChI |
InChI=1S/C4H11Si.Li/c1-5(2,3)4;/h1H2,2-4H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPBNMJOQNIBQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].C[Si](C)(C)[CH2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11LiSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7799644.png)












